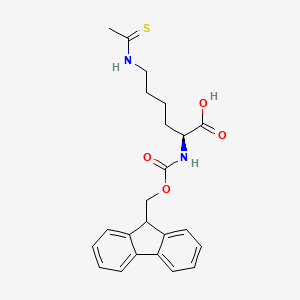

Na-Fmoc-Ne-thioacetyl-L-lysine

Beschreibung

Nα-Fmoc-Nε-thioacetyl-L-lysine is a protected lysine derivative used in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group, while the ε-amino group is modified with a thioacetyl (-SCOCH₃) group. This modification confers resistance to deacetylation, making it valuable for studying lysine acetylation in biological systems . Its synthesis involves trifluoroacetic acid (TFA)-mediated deprotection steps, yielding a stable product suitable for solid-phase peptide synthesis (SPPS) .

Eigenschaften

Molekularformel |

C23H26N2O4S |

|---|---|

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

(2S)-6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)/t21-/m0/s1 |

InChI-Schlüssel |

KGWUZOOAQWJKKA-NRFANRHFSA-N |

Isomerische SMILES |

CC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Nα-Fmoc-Nε-Thioacetyl-L-Lysin kann verschiedene chemische Reaktionen eingehen, darunter:

Entschützung: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, typischerweise unter Verwendung von Piperidin.

Substitution: Die Thioacetylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Thioacetylgruppe kann oxidiert werden, um Sulfoxide zu bilden, oder reduziert werden, um Thiole zu bilden.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in DMF (Dimethylformamid).

Substitution: Nukleophile wie Amine oder Thiole.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Hauptprodukte, die gebildet werden

Entschützung: L-Lysinderivate.

Substitution: Verschiedene substituierte Lysinderivate.

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiolderivate.

Wissenschaftliche Forschungsanwendungen

Nα-Fmoc-Nε-Thioacetyl-L-Lysin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Peptidsynthese: Es wird als Baustein in der Festphasenpeptidsynthese verwendet.

Proteinmodifikation: Es wird zur Untersuchung der Mechanismen der Proteinacetylierung und Deacetylierung eingesetzt.

Biologische Studien: Es dient als Werkzeug, um die Rolle von Lysinmodifikationen in biologischen Prozessen zu untersuchen.

Arzneimittelentwicklung: Es wird bei der Entwicklung von Inhibitoren für Enzyme verwendet, die an der Lysinacetylierung beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von Nα-Fmoc-Nε-Thioacetyl-L-Lysin beinhaltet seine Einarbeitung in Peptide und Proteine, wo es natürliche Lysinmodifikationen imitieren oder hemmen kann. Die Thioacetylgruppe kann mit Enzymen interagieren, die acetylierte Lysinreste erkennen, wodurch ihre Aktivität beeinflusst wird. Diese Verbindung kann auch als Substrat für Deacetylasen dienen, was Einblicke in die enzymatischen Mechanismen und Pfade liefert, die an der Lysinacetylierung und Deacetylierung beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

Na-Fmoc-Ne-thioacetyl-L-lysine can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Substitution: The thioacetyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thioacetyl group can be oxidized to form sulfoxides or reduced to form thiols.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents like dithiothreitol (DTT).

Major Products Formed

Deprotection: L-lysine derivatives.

Substitution: Various substituted lysine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis.

Protein Modification: It is employed in the study of protein acetylation and deacetylation mechanisms.

Biological Studies: It serves as a tool to investigate the role of lysine modifications in biological processes.

Drug Development: It is used in the design of inhibitors for enzymes involved in lysine acetylation.

Wirkmechanismus

The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine involves its incorporation into peptides and proteins, where it can mimic or inhibit natural lysine modifications. The thioacetyl group can interact with enzymes that recognize acetylated lysine residues, thereby affecting their activity. This compound can also serve as a substrate for deacetylases, providing insights into the enzymatic mechanisms and pathways involved in lysine acetylation and deacetylation .

Vergleich Mit ähnlichen Verbindungen

Protecting Group Stability and Deprotection Conditions

The ε-amino protecting group dictates stability and deprotection strategies. Key comparisons include:

Key Findings :

- Thioacetyl : Offers unique resistance to enzymatic and chemical deacetylation, ideal for mimicking stable acetylated lysine .

- Trifluoroacetyl : Easily cleaved under mild basic conditions but less stable in acidic environments .

- Dde : Orthogonal protection allows sequential deprotection in SPPS .

- Boc/Trityl: Acid-labile groups enable selective ε-amino deprotection without affecting Fmoc .

Solubility and Physical Properties

Key Findings :

Spectroscopic Characteristics

Biologische Aktivität

Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic derivative of L-lysine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a thioacetyl group at the epsilon position of the lysine side chain. This compound has garnered attention in biochemical research due to its unique properties and applications in studying lysine acetylation, a critical post-translational modification involved in various biological processes.

- Molecular Formula : C23H26N2O4S

- Molecular Weight : 426.53 g/mol

- Structure : The Fmoc group serves as a protective moiety, while the thioacetyl group provides distinct chemical reactivity.

Synthesis

The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves:

- Protection of the Amino Group : L-lysine is reacted with Fmoc-Cl in the presence of a base (e.g., sodium carbonate).

- Thioacetylation : The epsilon amino group is thioacetylated using thioacetic acid or its derivatives under controlled conditions.

This compound can be produced on a larger scale using automated peptide synthesizers, optimizing reaction conditions for yield and purity.

Role in Protein Acetylation

Na-Fmoc-Ne-thioacetyl-L-lysine acts as a functional mimic of acetylated lysine, allowing researchers to study the dynamics of lysine acetylation without the complications arising from deacetylation. It is particularly valuable for investigating:

- Enzymatic Interactions : The thioacetyl group resists deacetylation by sirtuin-type deacetylases, making it useful for probing acetylation's role in cellular processes .

- Biological Processes : Lysine acetylation is implicated in gene transcription, stress response, apoptosis, and metabolism. The incorporation of Na-Fmoc-Ne-thioacetyl-L-lysine into proteins allows for detailed studies of these processes .

The mechanism by which Na-Fmoc-Ne-thioacetyl-L-lysine exerts its effects involves:

- Incorporation into Peptides and Proteins : It can replace natural lysine residues in peptides, influencing protein function and interactions.

- Substrate for Deacetylases : It serves as a substrate for various enzymes involved in lysine modifications, providing insights into their mechanisms.

Applications in Research

Na-Fmoc-Ne-thioacetyl-L-lysine has several key applications:

- Peptide Synthesis : Used as a building block in solid-phase peptide synthesis.

- Protein Modification Studies : Facilitates exploration of protein acetylation/deacetylation mechanisms.

- Drug Development : Aids in designing inhibitors targeting enzymes involved in lysine acetylation .

Study 1: Genetic Encoding of Thioacetyl-Lysine

A study demonstrated the incorporation of Nε-thioacetyl-L-lysine into proteins using genetic code expansion strategies. This approach revealed that thioacetylated proteins were resistant to deacetylation by CobB, a bacterial sirtuin-type deacetylase, thus allowing researchers to investigate protein dynamics under various conditions without interference from deacetylation .

Study 2: Lysine Acetylation Analysis

Another research effort systematically analyzed lysine acetylation across various proteins using mass spectrometry techniques. The findings indicated that acetylated proteins were predominantly involved in metabolic processes and cellular regulation, highlighting the extensive role of lysine modifications in biological systems .

Summary Table of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.